molecular formula C17H36O9 B1676798 Octaethylene glycol monomethyl ether CAS No. 25990-96-9

Octaethylene glycol monomethyl ether

Cat. No.: B1676798
CAS No.: 25990-96-9
M. Wt: 384.5 g/mol
InChI Key: SZGNWRSFHADOMY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Octaethylene glycol monomethyl ether plays a significant role in biochemical reactions, primarily as a PEG-based linker. The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to link small molecules to proteins, enhancing their solubility and stability in aqueous environments . The hydrophilic PEG spacer in this compound increases the solubility of the conjugates, making it an essential component in biochemical research .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules to target cells . For example, when used as a linker in drug delivery systems, this compound can improve the bioavailability and efficacy of therapeutic agents . Additionally, its hydrophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable conjugates with various biomolecules. The hydroxyl group in its structure can form covalent bonds with other reactive groups, enabling the creation of complex biochemical compounds . This compound can also act as a spacer, increasing the distance between linked molecules and reducing steric hindrance . By enhancing the solubility and stability of conjugates, this compound can improve the efficacy of biochemical reactions and therapeutic interventions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its efficacy as a linker or solubilizing agent . Long-term studies have shown that this compound can maintain its functionality for extended periods, making it a reliable component in biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can enhance the solubility and bioavailability of therapeutic agents . At high doses, it may exhibit toxic or adverse effects, such as alterations in cellular metabolism and gene expression . Studies have shown that the threshold for toxicity varies depending on the animal model and the specific application of the compound . It is essential to carefully determine the appropriate dosage to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a PEG-based linker. This compound can interact with enzymes and cofactors involved in the metabolism of PEG derivatives . For example, it can be metabolized by enzymes that break down PEG chains, leading to the formation of smaller metabolites . Additionally, this compound can affect metabolic flux and metabolite levels by enhancing the solubility and stability of bioactive molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic nature and ability to form stable conjugates . This compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its hydrophilic PEG spacer allows it to accumulate in aqueous environments, enhancing its distribution in tissues and cells . Additionally, this compound can affect the localization and accumulation of linked biomolecules, improving their bioavailability and efficacy .

Subcellular Localization

This compound can localize to various subcellular compartments, depending on its conjugation with other biomolecules . This compound can be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications . For example, when linked to proteins with specific targeting sequences, this compound can be transported to the nucleus, mitochondria, or other organelles . Its subcellular localization can influence its activity and function, enhancing the efficacy of biochemical reactions and therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol monomethyl ether is typically synthesized through the polymerization of ethylene glycol monomethyl ether. The process involves the reaction of ethylene glycol with methanol in the presence of a catalyst . The reaction conditions include maintaining a temperature range of 2-8°C and ensuring the reaction mixture is sealed to prevent moisture ingress .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous polymerization in a controlled environment to ensure high purity and yield. The product is then purified through distillation and other separation techniques to achieve the desired concentration and quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octaethylene glycol monomethyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diethylene glycol monomethyl ether
  • Triethylene glycol monomethyl ether
  • Tetraethylene glycol monomethyl ether
  • Pentaethylene glycol monomethyl ether

Comparison: Octaethylene glycol monomethyl ether is unique due to its longer polyethylene glycol chain, which provides higher solubility and better surfactant properties compared to its shorter-chain counterparts. This makes it more effective in applications requiring high solubility and stability, such as in drug delivery systems and industrial formulations .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGNWRSFHADOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335716
Record name Octaethylene glycol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25990-96-9
Record name 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25990-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaethylene glycol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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